Tert-butyl 9-(aminomethyl)-3-azabicyclo[3.3.1]nonane-3-carboxylate
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Overview
Description
Tert-butyl 9-(aminomethyl)-3-azabicyclo[3.3.1]nonane-3-carboxylate is a complex organic compound with a bicyclic structure. It is often used as a building block in organic synthesis due to its unique structural features and reactivity. The compound is characterized by the presence of a tert-butyl ester group, an aminomethyl group, and a bicyclic nonane ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 9-(aminomethyl)-3-azabicyclo[331]nonane-3-carboxylate typically involves multiple stepsThe reaction conditions often require the use of strong bases, such as sodium hydride, and organic solvents like tetrahydrofuran (THF) to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of tert-butyl 9-(aminomethyl)-3-azabicyclo[3.3.1]nonane-3-carboxylate may involve large-scale batch reactions. The process is optimized for yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and pH. The final product is typically purified using techniques like recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 9-(aminomethyl)-3-azabicyclo[3.3.1]nonane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the aminomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as halides or amines in an organic solvent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Tert-butyl 9-(aminomethyl)-3-azabicyclo[3.3.1]nonane-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 9-(aminomethyl)-3-azabicyclo[3.3.1]nonane-3-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the bicyclic structure provides rigidity and specificity in binding. The compound may act on various pathways, including enzyme inhibition or receptor modulation .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 9-(aminomethyl)-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate
- Tert-butyl (3-exo)-3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate hydrochloride
- Tert-butyl 9-benzyl-7-oxo-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate
Uniqueness
Tert-butyl 9-(aminomethyl)-3-azabicyclo[3.3.1]nonane-3-carboxylate is unique due to its specific combination of functional groups and bicyclic structure. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C14H26N2O2 |
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Molecular Weight |
254.37 g/mol |
IUPAC Name |
tert-butyl 9-(aminomethyl)-3-azabicyclo[3.3.1]nonane-3-carboxylate |
InChI |
InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-8-10-5-4-6-11(9-16)12(10)7-15/h10-12H,4-9,15H2,1-3H3 |
InChI Key |
MVPSLVSHZDMXNS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCCC(C1)C2CN |
Origin of Product |
United States |
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